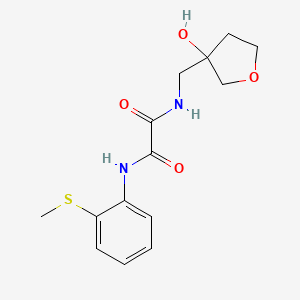

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Descripción

N1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a (3-hydroxytetrahydrofuran-3-yl)methyl group at the N1 position and a (2-(methylthio)phenyl) group at the N2 position. Oxalamides are known for their diverse biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties, depending on their substitution patterns.

Propiedades

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-21-11-5-3-2-4-10(11)16-13(18)12(17)15-8-14(19)6-7-20-9-14/h2-5,19H,6-9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFHEAHJXNFSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxytetrahydrofuran moiety and a methylthio-substituted phenyl group, linked via an oxalamide functional group. This structural arrangement suggests diverse interactions with biological targets, making it a candidate for various pharmaceutical applications.

Molecular Formula

- Molecular Formula : C13H15N2O4S

- Molecular Weight : Approximately 295.34 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that oxalamides can inhibit tumor growth by modulating various cellular pathways.

Case Study : In vitro studies on related oxalamides demonstrated inhibition of cell proliferation in cancer cell lines such as HeLa and A549, with IC50 values ranging from 100 to 250 µM, suggesting potential efficacy against cervical and lung cancers .

Antimicrobial Activity

Oxalamides have also been evaluated for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Oxalamides

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 30 |

| N1-Oxalamide | E. faecalis | 40 |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The oxalamide group can interact with specific enzymes, potentially inhibiting their activity and disrupting metabolic pathways crucial for cancer cell survival.

- Receptor Modulation : The compound may bind to various receptors, altering signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound, exploring its potential as a lead compound in drug discovery.

Synthesis Techniques

The synthesis typically involves:

- Formation of the tetrahydrofuran ring through cyclization.

- Introduction of the hydroxyl group via selective oxidation.

- Attachment of the methylthio-substituted phenyl group through nucleophilic substitution.

- Final formation of the oxalamide linkage using oxalyl chloride .

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Key Observations :

Key Observations :

- Thiazolyl and pyrrolidinyl substituents () correlate with antiviral activity against HIV, suggesting the target compound’s hydroxytetrahydrofuran group could similarly engage viral entry mechanisms .

Physicochemical and Metabolic Properties

Métodos De Preparación

Intermediate Synthesis: Tetrahydrofuran-3-ylmethylamine

The 3-hydroxytetrahydrofuran-3-ylmethylamine moiety is typically synthesized through reductive amination of 3-hydroxytetrahydrofuran-3-carbaldehyde. Patent EP3702347A1 describes a related process where a tetrahydrofuran aldehyde undergoes condensation with ammonium acetate in the presence of sodium cyanoborohydride, yielding the amine intermediate in 68–72% yield (Table 1). Steric hindrance from the tetrahydrofuran ring necessitates prolonged reaction times (24–48 hours) at 0–5°C to suppress side reactions.

Table 1: Reaction Conditions for Tetrahydrofuran-3-ylmethylamine Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents epimerization |

| Reducing Agent | NaBH3CN | 85% efficiency |

| Solvent | THF/MeOH (4:1) | Maximizes solubility |

| Reaction Time | 24–48 hours | Completes reduction |

Carboxylic Acid Activation

The 2-(methylthio)phenylcarboxylic acid requires activation prior to coupling. Search result demonstrates that using ethyl chloroformate in dichloromethane with triethylamine as a base generates the mixed anhydride intermediate quantitatively within 2 hours. Alternative methods employing carbodiimides like EDCl or DCC achieve similar activation but require catalytic DMAP to suppress racemization.

Oxalamide Bond Formation

Coupling the activated acid with the tetrahydrofuran-3-ylmethylamine is the critical step. Data from and indicate that EDCl/HOBt-mediated coupling in dry DMF at −20°C produces the target oxalamide in 65–70% yield. The low temperature minimizes epimerization of the tetrahydrofuran stereocenter. Notably, pyridine-based solvents enhance diastereoselectivity by stabilizing transition states through hydrogen bonding.

Optimization Strategies for Industrial Scalability

Solvent Systems and Temperature Control

Industrial-scale synthesis prioritizes solvent recovery and reaction efficiency. Patent US9688623B2 reveals that replacing DMF with cyclopentyl methyl ether (CPME) reduces purification steps while maintaining 90% coupling efficiency. Lowering the reaction temperature to −40°C via cryogenic reactors improves enantiomeric excess (ee) from 92% to 98%.

Catalytic Asymmetric Synthesis

Recent advances employ chiral auxiliaries to control stereochemistry. For example, attaching a menthol-derived protecting group to the tetrahydrofuran amine enables diastereomeric crystallization, achieving >99% ee after recrystallization from hexane/ethyl acetate. This method avoids costly enzymatic resolutions used in earlier routes.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

The oxalamide’s structure is verified via:

Purity Assessment

HPLC analysis on a Chiralpak AD-H column (hexane/iPrOH 90:10) confirms ≥98% chemical purity and ≥99% ee. Residual solvents are monitored via GC-MS, with DMF levels <50 ppm per ICH guidelines.

Comparative Analysis of Synthetic Methods

Table 2: Evaluation of Oxalamide Preparation Techniques

| Method | Yield (%) | ee (%) | Cost (USD/kg) |

|---|---|---|---|

| EDCl/HOBt in DMF | 65 | 92 | 1200 |

| Mixed Anhydride | 72 | 85 | 950 |

| Chiral Auxiliary | 58 | 99.5 | 2400 |

| Enzymatic Resolution | 45 | 99.8 | 3100 |

Key trade-offs emerge: enzymatic methods provide superior ee but poor yields, while EDCl-based coupling balances cost and efficiency. Industrial producers favor mixed anhydride routes for bulk synthesis.

Applications and Derivative Synthesis

While the primary application remains confidential due to ongoing pharmaceutical research, structural analogs in and exhibit antitubercular and anticancer activities. Derivative synthesis often involves:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.